(R)-1-(3-Ethoxyphenyl)ethan-1-ol
Description
®-1-(3-Ethoxyphenyl)ethan-1-ol is a chiral alcohol with the molecular formula C10H14O2. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
InChI Key |
GDIXLGVIUGHPMR-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@@H](C)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Hydrogenation of 1-(3-Ethoxyphenyl)ethanone
One of the most established methods for preparing (R)-1-(3-ethoxyphenyl)ethan-1-ol involves the asymmetric catalytic hydrogenation of the corresponding ketone, 1-(3-ethoxyphenyl)ethanone. This method is favored for its high enantioselectivity and scalability.
Procedure Summary:
- The substrate 1-(3-ethoxyphenyl)ethanone is subjected to hydrogenation in the presence of a chiral catalyst, typically a transition metal complex (e.g., rhodium or ruthenium complexes with chiral ligands).
- Reaction conditions generally include hydrogen pressure ranging from 1 to 5 atm and temperatures between 25°C to 50°C.
- The solvent system often comprises tetrahydrofuran (THF) or ethereal solvents to maintain solubility and reaction control.
- The reaction proceeds to reduce the carbonyl group selectively to the (R)-configured secondary alcohol.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Chiral Rh or Ru complexes |
| Hydrogen Pressure | 1 - 5 atm |
| Temperature | 25°C - 50°C |
| Solvent | THF, diethyl ether |
| Reaction Time | Several hours |
| Enantiomeric Excess | >95% ee |
| Yield | High (typically >75%) |
This method is industrially viable due to its operational simplicity and high enantiomeric purity of the product.
Reduction of 1-(3-Ethoxyphenyl)ethanone Using Hydride Reagents
An alternative preparation route involves the reduction of 1-(3-ethoxyphenyl)ethanone using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This classical approach is straightforward but typically yields racemic mixtures unless chiral auxiliaries or catalysts are employed.
- The ketone is dissolved in an inert solvent like THF or diethyl ether.
- The hydride reagent is added slowly at low temperatures (0°C to room temperature).
- The reaction mixture is stirred until completion, monitored by TLC or HPLC.
- Work-up involves quenching excess hydride, extraction, and purification by chromatography.
- Without chiral induction, the product is racemic.
- Use of chiral catalysts or auxiliaries is necessary for enantioselective synthesis.
- Hydride reagents may require careful handling due to reactivity.
This method is more suited for laboratory-scale synthesis or when racemic mixtures are acceptable.
Enzymatic Asymmetric Reduction via Ketoreductase Catalysis
Enzyme-catalyzed asymmetric reduction offers a green and highly selective alternative for synthesizing this compound. Ketoreductases (KREDs) facilitate the reduction of prochiral ketones to chiral alcohols under mild conditions.
- The substrate, 1-(3-ethoxyphenyl)ethanone or related alpha-chloro derivatives, is dissolved in a suitable buffer system (e.g., phosphate buffer pH 7.2).
- Co-solvents such as isopropanol may be added to improve substrate solubility.
- Ketoreductase cells or purified enzymes are introduced.
- The mixture is stirred at moderate temperatures (~30°C) and monitored by TLC or HPLC.
- After completion, the reaction mixture is filtered, and the product is extracted with organic solvents (e.g., ethyl acetate).
- Drying and solvent removal yield the chiral alcohol.
- High enantioselectivity (often >99% ee).
- Mild reaction conditions (ambient temperature, neutral pH).
- Environmentally friendly with reduced hazardous waste.
| Parameter | Value |
|---|---|
| Enzyme | Ketoreductase (KRED) cells |
| Temperature | 30°C |
| pH | 7.2 (phosphate buffer) |
| Co-solvent | Isopropanol (approx. 3.5 mL) |
| Reaction Time | Several hours (monitored by TLC) |
| Yield | High conversion (HPLC confirmed) |
This enzymatic approach has been demonstrated for structurally similar compounds and is adaptable to this compound synthesis with appropriate enzyme selection.
Multi-Step Synthesis via Chiral Amine Intermediates and Subsequent Hydrogenation
A more complex synthetic route involves the formation of chiral amine intermediates followed by catalytic hydrogenation and debenzylation steps to yield the desired chiral alcohol.
- Starting from 3-methoxyacetophenone derivatives, condensation with chiral amines such as (R)-phenylethylamine is performed in the presence of titanium alkoxides (e.g., tetraisopropyl titanate).
- The intermediate imine or amine complex is subjected to catalytic hydrogenation using Raney nickel under controlled temperature (around 80°C) and pressure (3 atm).
- Subsequent basic work-up and extraction isolate the intermediate.
- A further catalytic debenzylation step using palladium on carbon (Pd/C) under mild hydrogenation conditions (60°C, 3 atm) removes protecting groups to yield the chiral alcohol.
- Purification by solvent recovery and chromatography yields the product with high enantiomeric excess (up to 99.2% ee) and yields around 75%.
Reaction Conditions Summary:
| Step | Conditions |
|---|---|
| Condensation | 0-100°C, titanium alkoxide catalyst |
| Hydrogenation | Raney Ni, 3 atm, 80°C |
| Debenzylation | Pd/C, 3 atm, 60°C |
| Solvents | Sterol, tetrahydrofuran, methanol |
| Yield | Approximately 75% |
| Enantiomeric Excess | Up to 99.2% ee |
This method is well-documented for related methoxy-substituted phenyl ethanols and can be adapted for the ethoxy analog with suitable modifications.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Chiral Rh or Ru catalysts, H2 | 1-5 atm H2, 25-50°C, THF | >75 | >95% | Industrially scalable |
| Hydride Reduction | NaBH4 or LiAlH4 | 0°C to RT, THF or ether | Variable | Racemic unless chiral catalyst used | Simple but less selective |
| Enzymatic Reduction | Ketoreductase enzymes | 30°C, pH 7.2 buffer, isopropanol | High | >99% | Green, mild conditions |
| Multi-step via Chiral Amines | (R)-Phenylethylamine, Ti alkoxides, Raney Ni, Pd/C | 0-100°C, 3 atm H2, various solvents | ~75 | Up to 99.2% | Complex, high ee, multi-step |
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, ®-1-(3-Ethoxyphenyl)ethan-1-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, ®-1-(3-Ethoxyphenyl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, ®-1-(3-Ethoxyphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and low temperatures.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and anhydrous conditions.
Major Products Formed
Oxidation: ®-1-(3-Ethoxyphenyl)ethan-1-one
Reduction: ®-1-(3-Ethoxyphenyl)ethane
Substitution: ®-1-(3-Ethoxyphenyl)ethyl chloride
Scientific Research Applications
®-1-(3-Ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ®-1-(3-Ethoxyphenyl)ethan-1-ol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The chiral nature of the compound allows for selective binding and catalysis, resulting in the formation of enantiomerically pure products.
In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the structure and function of the target molecules.
Comparison with Similar Compounds
®-1-(3-Ethoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
(S)-1-(3-Ethoxyphenyl)ethan-1-ol: The enantiomer of the compound, which has the opposite configuration at the chiral center.
1-(3-Methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyphenyl)propan-1-ol: A homologous compound with an additional methylene group in the carbon chain.
The uniqueness of ®-1-(3-Ethoxyphenyl)ethan-1-ol lies in its specific chiral configuration and the presence of the ethoxy group, which can influence its reactivity and interactions in various applications.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (R)-1-(3-Ethoxyphenyl)ethan-1-ol?
- Methodological Answer :
- Enzymatic Resolution : Use lipases or esterases to selectively acetylate one enantiomer, followed by hydrolysis. For example, a process similar to the enzymatic acetylation of (±)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol can be adapted .
- Chiral Catalysts : Employ asymmetric hydrogenation or kinetic resolution using chiral ligands (e.g., BINAP-Ru complexes) to favor the (R)-configuration. Optimize reaction parameters (temperature, solvent) to minimize racemization .
- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) using hexane/isopropanol mobile phases can isolate the (R)-enantiomer with >85% purity .
Q. Which analytical techniques are recommended for confirming the structure and enantiopurity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Daicel Chiralpak column with a polar mobile phase (e.g., hexane:ethanol 90:10) to determine enantiomeric excess (ee). Retention times and peak areas quantify purity .
- NMR Spectroscopy : H and C NMR can confirm the ethoxy group (δ ~1.3 ppm for CH and δ ~63 ppm for OCH) and stereochemistry via NOE experiments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (CHO, [M+H] = 167.1072) and fragmentation patterns .
Q. What common chemical transformations are applicable to this compound in organic synthesis?
- Methodological Answer :
- Oxidation : Convert to (R)-1-(3-Ethoxyphenyl)ethanone using pyridinium chlorochromate (PCC) in dichloromethane. Monitor reaction progress via TLC .
- Substitution : Electrophilic aromatic substitution (e.g., bromination) on the phenyl ring using Br/FeBr. Optimize regioselectivity by varying solvent polarity .
- Ether Cleavage : Treat with BBr in CHCl at −78°C to deprotect the ethoxy group, yielding a phenol derivative .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stereochemical influence of the ethoxy group on biological activity?
- Methodological Answer :
- Comparative Bioassays : Synthesize both (R)- and (S)-enantiomers and test their activity against target enzymes (e.g., cytochrome P450). Use IC values to quantify potency differences .
- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to analyze binding modes of the ethoxy group in enzyme active sites. Compare with fluorinated or chlorinated analogs .
- Metabolic Studies : Incubate the compound with liver microsomes and monitor metabolites via LC-MS to assess stereospecific oxidation pathways .
Q. What strategies resolve contradictions in reaction yields during the synthesis of this compound derivatives?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation efficiency. For example, sodium borohydride may underperform vs. LiAlH in ketone reductions .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-oxidation to carboxylic acids). Adjust stoichiometry or reaction time to suppress undesired pathways .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents in substitution reactions to improve regioselectivity and yield .
Q. How can researchers evaluate the compound’s stability under varying storage and reaction conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Identify decomposition products (e.g., ethoxy group hydrolysis) .
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (5°C/min) to determine decomposition temperature and hygroscopicity .
- pH Stability : Incubate in buffered solutions (pH 1–13) and monitor structural integrity via H NMR. Ethoxy groups are typically stable in neutral conditions but hydrolyze under strong acids/bases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
